molecular formula C11H20N2O3 B2700385 (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate CAS No. 1013920-62-1

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate

Cat. No. B2700385
CAS RN: 1013920-62-1
M. Wt: 228.292
InChI Key: LCOCMEGQRKOYAP-VIFPVBQESA-N
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Description

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a chiral compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Process Development and Synthesis

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is a valuable intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the scalable synthesis of lymphocyte function-associated antigen 1 inhibitors through an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process highlights the compound's importance in the development of therapeutic agents (Wenjie Li et al., 2012).

Crystal Structure Analysis

The compound has been studied for its crystal structure, which is crucial for understanding its chemical behavior and interactions. In one study, crystals of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, were analyzed to understand the orientation of carbamate and amide groups. This research provides insights into the molecular structure and potential applications in material science (P. Baillargeon et al., 2014).

Synthesis and Crystallography

Further research into the synthesis and crystallography of tert-butyl N-acetylcarbamate, closely related to (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, reveals the compound's molecular interactions and packing. This knowledge is essential for designing more efficient synthesis methods and understanding the compound's properties (Aly Dawa El Mestehdi et al., 2022).

Chemical Synthesis Applications

The compound's utility extends to the synthesis of secondary amines, showcasing its versatility in organic synthesis. It serves as a reagent for creating secondary aliphatic amines through two consecutive N-alkylations, illustrating its potential in synthesizing complex organic molecules (L. Grehn et al., 2002).

Anticancer and Antimicrobial Applications

Additionally, research into anticancer and antimicrobial metallopharmaceutical agents demonstrates the broader applicability of related compounds in medical science. Such studies explore the therapeutic potential of metal complexes with tert-butyl-imidazol-2-ylidene ligands, which share functional groups with (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, suggesting its potential in developing new treatments (S. Ray et al., 2007).

properties

IUPAC Name

tert-butyl N-[(3S)-1-acetylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCMEGQRKOYAP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate

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